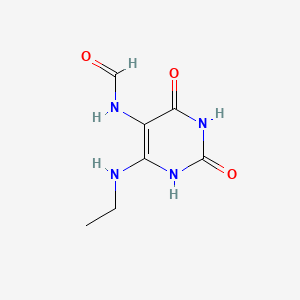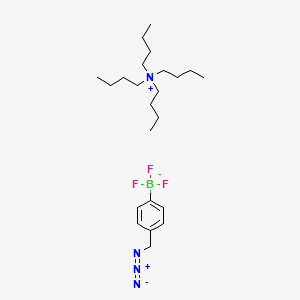
Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate is a chemical compound with the molecular formula C({12})H({8})BClF({3})KN({4}) It is known for its unique structure, which includes a purine derivative linked to a phenyl group, further bonded to a trifluoroborate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropurine and 4-bromomethylphenylboronic acid.
Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Formation of Trifluoroborate: The resulting intermediate is then treated with potassium trifluoroborate to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products:
Substituted Purines: Depending on the nucleophile used, various substituted purines can be synthesized.
Biaryl Compounds: Through cross-coupling reactions, biaryl compounds are commonly formed.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in the study of enzyme interactions and nucleic acid chemistry.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate in biological systems involves its interaction with nucleic acids and enzymes. The purine moiety can mimic natural nucleotides, allowing it to interfere with DNA and RNA processes. This interaction can inhibit the activity of enzymes such as polymerases and kinases, which are crucial for cell replication and metabolism.
Comparación Con Compuestos Similares
- Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)borate
- Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)difluoroborate
Comparison:
- Structural Differences: The presence of different borate groups (trifluoroborate vs. borate or difluoroborate) can significantly affect the reactivity and stability of the compounds.
- Reactivity: Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate is more reactive in cross-coupling reactions compared to its borate counterparts due to the electron-withdrawing nature of the trifluoroborate group.
- Applications: While all these compounds can be used in organic synthesis, the trifluoroborate variant is preferred for reactions requiring higher reactivity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
potassium;[4-[(6-chloropurin-9-yl)methyl]phenyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BClF3N4.K/c14-11-10-12(19-6-18-11)21(7-20-10)5-8-1-3-9(4-2-8)13(15,16)17;/h1-4,6-7H,5H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYKFMXCMAVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BClF3KN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-hydroxyethyl)-N'-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}urea](/img/structure/B8017187.png)

![6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid](/img/structure/B8017212.png)


![2-[5-(Hydroxymethyl)-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017235.png)
![4-Hydroxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B8017240.png)

![3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B8017248.png)

![cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B8017263.png)



